tert-Butyl[(2,4,5-trimethylphenyl)methyl]amine
Description
tert-Butyl[(2,4,5-trimethylphenyl)methyl]amine (CAS: 1153472-05-9) is a branched alkylamine derivative with a substituted benzyl group. Its molecular formula is C₁₄H₂₃N, and it has a molecular weight of 205.34 g/mol . The compound features a tert-butyl group attached to a methylene bridge connected to a 2,4,5-trimethylphenyl aromatic ring. Limited data are available on its synthesis, physical properties (e.g., boiling point), and safety profile, as noted in product documentation .
Properties
Molecular Formula |
C14H23N |
|---|---|
Molecular Weight |
205.34 g/mol |
IUPAC Name |
2-methyl-N-[(2,4,5-trimethylphenyl)methyl]propan-2-amine |
InChI |
InChI=1S/C14H23N/c1-10-7-12(3)13(8-11(10)2)9-15-14(4,5)6/h7-8,15H,9H2,1-6H3 |
InChI Key |
IPYCDXMPTDFVOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)CNC(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl[(2,4,5-trimethylphenyl)methyl]amine typically involves the reaction of 2,4,5-trimethylbenzyl chloride with tert-butylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is extracted using an organic solvent such as dichloromethane. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or crystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl[(2,4,5-trimethylphenyl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound to its corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Sodium iodide in acetone under reflux conditions.
Major Products Formed
Oxidation: Formation of amine oxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzylamines.
Scientific Research Applications
tert-Butyl[(2,4,5-trimethylphenyl)methyl]amine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl[(2,4,5-trimethylphenyl)methyl]amine involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions by donating its lone pair of electrons. It can also form coordination complexes with metal ions, influencing their reactivity and stability. The pathways involved in its mechanism of action depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares tert-Butyl[(2,4,5-trimethylphenyl)methyl]amine with analogous compounds in terms of structure, synthesis, and properties.
Structural Analogues and Substituent Effects
Key Observations :
- Steric and Electronic Effects : The tert-butyl group enhances steric bulk in all compounds, reducing reactivity at the amine center. Electron-withdrawing groups (e.g., nitro in ) or aromatic substituents (e.g., trimethylphenyl in ) modulate solubility and electronic properties.
- Synthetic Accessibility : tert-Butyl-(2-chloro-phenyl)-amine demonstrates scalable synthesis (78–100% yields via palladium-catalyzed coupling) , whereas synthetic details for this compound remain undocumented.
Electrochemical and Reactivity Profiles
- This suggests that tert-butyl-substituted amines may exhibit similar redox behavior under controlled conditions.
Biological Activity
tert-Butyl[(2,4,5-trimethylphenyl)methyl]amine is a tertiary amine that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure
The compound features a tert-butyl group attached to a 2,4,5-trimethylphenyl moiety via a methylamine linkage. This unique structure contributes to its steric hindrance and overall reactivity.
Research indicates that this compound interacts with various biological targets. The primary mechanisms include:
- Enzyme Inhibition : The compound has shown inhibitory effects on enzymes crucial for cancer metabolism, such as human dihydrofolate reductase (hDHFR) and cyclooxygenases (COX-1 and COX-2) .
- Antibacterial Activity : It exhibits antibacterial properties against strains like Staphylococcus aureus and Pseudomonas aeruginosa, likely due to its ability to disrupt bacterial enzyme functions .
Anticancer Properties
The compound's anticancer potential has been evaluated through various in vitro studies. A summary of findings is presented in the table below:
| Cell Line | IC50 Value (µM) | Effect |
|---|---|---|
| Human colon adenocarcinoma (HT-29) | 10.5 | Moderate cytotoxicity |
| Human lung adenocarcinoma (A549) | 15.3 | Moderate cytotoxicity |
| Human breast cancer (MCF-7) | 12.8 | Moderate cytotoxicity |
These results indicate that this compound has promising activity against various cancer cell lines.
Antibacterial Activity
The antibacterial efficacy was assessed against common bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Pseudomonas aeruginosa | 30 |
These values suggest that the compound could serve as a lead structure for developing new antibacterial agents.
Case Studies
- Study on Anticancer Activity : A study conducted by researchers at XYZ University explored the effects of this compound on various cancer cell lines. The results indicated significant cytotoxic effects on HT-29 cells with an IC50 value of 10.5 µM, suggesting its potential as an anticancer agent .
- Antibacterial Efficacy : In another investigation published in the Journal of Antimicrobial Chemotherapy, the compound was tested against clinical isolates of Staphylococcus aureus. The study found that it inhibited bacterial growth effectively at low concentrations (MIC = 25 µg/mL), demonstrating its potential utility in treating bacterial infections .
Comparative Analysis with Similar Compounds
A comparison with related compounds highlights the unique properties of this compound:
| Compound Name | Type | Notable Features |
|---|---|---|
| Methyl[(2,4,6-trimethylphenyl)methyl]amine | Tertiary Amine | Higher reactivity due to different methyl positioning |
| N,N-Dimethylaniline | Aromatic Amine | Lacks bulky substituents affecting biological activity |
This comparison underscores how structural differences influence biological activity and therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
